molecular formula C26H23NO4 B11391849 3-(3-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11391849
M. Wt: 413.5 g/mol
InChI Key: HHVZOKZVFWUBGX-UHFFFAOYSA-N
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Description

3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives

Preparation Methods

The synthesis of 3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the esterification reaction of terephthaloyl chloride with 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenyl groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the biological context, but it often includes binding to active sites and modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar compounds include other chromeno[6,7-e][1,3]oxazin derivatives, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one . Compared to these compounds, 3-[(3-METHOXYPHENYL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-7-6-10-21(11-18)29-2)12-23-22(13-24(28)31-26(17)23)19-8-4-3-5-9-19/h3-13H,14-16H2,1-2H3

InChI Key

HHVZOKZVFWUBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC(=CC=C5)OC

Origin of Product

United States

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